2-(3-Chloro-2,2-dimethylpropyl)thiophene
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Overview
Description
2-(3-Chloro-2,2-dimethylpropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2,2-dimethylpropyl bromide with thiophene in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-Chloro-2,2-dimethylpropyl)thiophene can be compared with other similar thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
2-Chlorothiophene: Used in the preparation of 5-phenylthiophene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H13ClS |
---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
2-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
XSYDCNSLKLSLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CS1)CCl |
Origin of Product |
United States |
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